Mu-Opioid Receptor (MOR) Binding Affinity: CAS 102071-88-5 vs. Classic Benzodioxane Alpha-Antagonists
CAS 102071-88-5 exhibits high-affinity binding to the human mu-opioid receptor (MOR) with a Ki of 6.5 nM in a [3H]-DAMGO displacement assay [1]. In contrast, the prototypical benzodioxane derivatives piperoxan and idazoxan are functionally characterized as α2-adrenergic antagonists with no measurable MOR engagement at comparable concentrations; their reported α2-adrenoceptor pA2 values (piperoxan: 6.5–7.0; idazoxan: ~8.0) correspond to micromolar-range affinities at adrenergic sites and negligible opioid cross-reactivity [2][3]. This represents a target-class divergence rather than a potency shift: CAS 102071-88-5 operates within opioid signaling pathways, whereas classic benzodioxanes are confined to the adrenergic system.
| Evidence Dimension | Mu-opioid receptor (MOR) binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 6.5 nM (human MOR, [3H]-DAMGO displacement, CHO-K1 membranes) |
| Comparator Or Baseline | Piperoxan: no measurable MOR binding; primary activity at α2-adrenoceptor (pA2 ≈ 6.5–7.0). Idazoxan: α2-adrenoceptor antagonist (pA2 ≈ 8.0); no reported MOR affinity. |
| Quantified Difference | Qualitative target-class divergence: MOR agonist/antagonist profile vs. α2-adrenergic antagonist profile |
| Conditions | Radioligand displacement: [3H]-DAMGO at human MOR expressed in CHO-K1 cell membranes (target compound); functional α-adrenoceptor antagonism in isolated tissue preparations (comparators) |
Why This Matters
Procurement for opioid receptor research requires MOR-engaging compounds; classical benzodioxane alpha-blockers are pharmacologically inert at MOR and will generate false-negative results in opioid-targeted assays.
- [1] BindingDB Entry BDBM50590799 / CHEMBL5179132. Ki = 6.5 nM for human MOR. Displacement of [3H]-DAMGO from human MOR expressed in CHO-K1 cell membranes. View Source
- [2] Chapleo, C. B., et al. (1983). α-Adrenoreceptor Reagents. 1. Synthesis of Some 1,4-Benzodioxans as Selective Presynaptic α2-Adrenoreceptor Antagonists and Potential Antidepressants. Journal of Medicinal Chemistry, 26(6), 823–831. View Source
- [3] Mottram, D. R., & Kapur, H. (1975). The α-adrenoceptor blocking effects of a new benzodioxane. Journal of Pharmacy and Pharmacology, 27(4), 295–296. View Source
